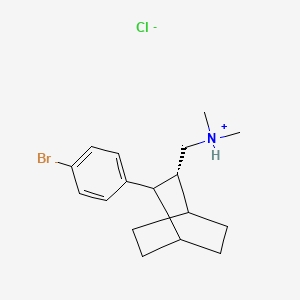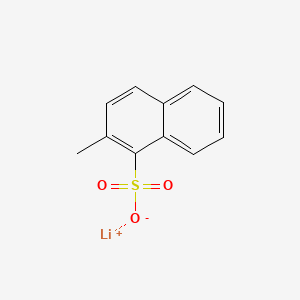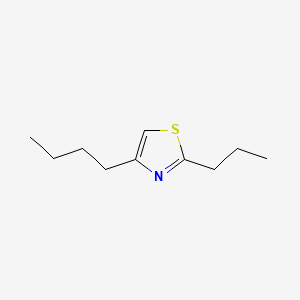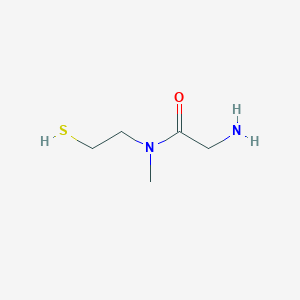
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- is an organic compound that belongs to the class of acetamides. This compound features a unique structure with an amino group, a mercaptoethyl group, and a methyl group attached to the acetamide backbone. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- typically involves the reaction of acetamide derivatives with appropriate reagents to introduce the amino, mercaptoethyl, and methyl groups. Common synthetic routes may include:
N-Alkylation: Using methylating agents to introduce the N-methyl group.
Thiol-Ene Reaction: Adding the mercaptoethyl group through a thiol-ene reaction.
Amidation: Forming the acetamide backbone through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions. These methods may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides.
Reduction: Reduction reactions can modify the acetamide backbone.
Substitution: The amino and mercaptoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group may yield disulfides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions and protein modifications.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially modifying their activity. The amino and methyl groups may also influence the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide,2-amino-N-methyl-: Lacks the mercaptoethyl group.
Acetamide,2-amino-N-(2-hydroxyethyl)-N-methyl-: Contains a hydroxyethyl group instead of a mercaptoethyl group.
Acetamide,2-amino-N-(2-mercaptoethyl)-: Lacks the N-methyl group.
Uniqueness
Acetamide,2-amino-N-(2-mercaptoethyl)-N-methyl- is unique due to the presence of both the mercaptoethyl and N-methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to similar compounds.
Propiedades
Fórmula molecular |
C5H12N2OS |
|---|---|
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
2-amino-N-methyl-N-(2-sulfanylethyl)acetamide |
InChI |
InChI=1S/C5H12N2OS/c1-7(2-3-9)5(8)4-6/h9H,2-4,6H2,1H3 |
Clave InChI |
SGMLOKFIXJBULX-UHFFFAOYSA-N |
SMILES canónico |
CN(CCS)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


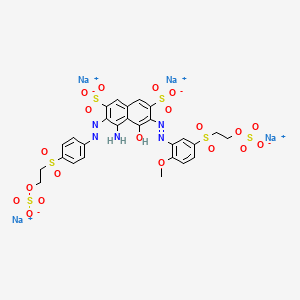
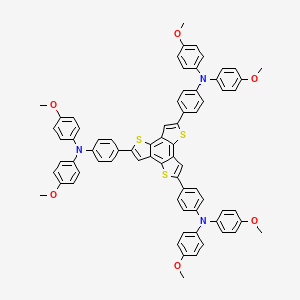
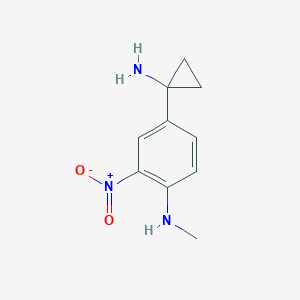
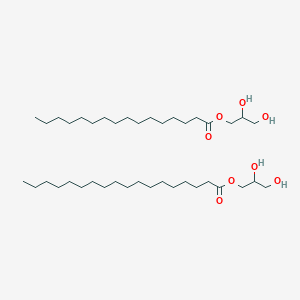

![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
